Ammonium-d4 chloride
Description
Properties
CAS No. |
12015-14-4 |
|---|---|
Molecular Formula |
ClH4N |
Molecular Weight |
57.51 g/mol |
IUPAC Name |
tetradeuterioazanium chloride |
InChI |
InChI=1S/ClH.H3N/h1H;1H3/i/hD4 |
InChI Key |
NLXLAEXVIDQMFP-JBISRTOLSA-N |
Isomeric SMILES |
[2H][N+]([2H])([2H])[2H].[Cl-] |
Canonical SMILES |
[NH4+].[Cl-] |
Origin of Product |
United States |
Foundational & Exploratory
Ammonium-d4 Chloride (CAS 12015-14-4): A Comprehensive Technical Guide for Advanced Research Applications
Introduction: The Quintessential Deuterated Reagent for In-Depth Mechanistic and Structural Studies
Ammonium-d4 chloride (ND₄Cl), the deuterated analogue of ammonium chloride, stands as a cornerstone reagent in modern chemical and biomedical research.[1] Its utility stems from the complete replacement of the four protium atoms in the ammonium cation with deuterium, resulting in a precise mass increase of four Daltons.[1] This seemingly subtle isotopic substitution provides researchers with a powerful, non-invasive probe to elucidate complex biological pathways, determine intricate molecular structures, and quantify metabolic fluxes with high precision. This technical guide, designed for researchers, scientists, and drug development professionals, offers an in-depth exploration of the physical properties of this compound and provides detailed, field-proven insights into its core applications.
Core Physicochemical Properties: A Foundation for Experimental Design
A thorough understanding of the physical and chemical properties of this compound is paramount for its effective application in experimental settings. This compound is a white, crystalline solid that is highly soluble in water and other polar solvents.[2] Its key properties are summarized in the table below, providing a quick reference for experimental planning and execution.
| Property | Value | Source(s) |
| CAS Number | 12015-14-4 | [3] |
| Molecular Formula | ND₄Cl | [4] |
| Molecular Weight | 57.52 g/mol | [3] |
| Appearance | White crystalline solid/powder | [1] |
| Melting Point | 340 °C (sublimes) | [3] |
| Vapor Pressure | 1 mmHg at 160.4 °C | [3] |
| Isotopic Purity | Typically ≥98 atom % D | [3] |
| Solubility in Water | Highly soluble | [1][2] |
| Solubility in Ethanol | 6 g/L at 19 °C | [5] |
| Solubility in Methanol | 32 g/kg at 17 °C | [5] |
| Stability | Stable under normal laboratory conditions; hygroscopic | [1] |
Synthesis of this compound: A Note on its Preparation
While commercially available from various suppliers, understanding the synthesis of this compound provides valuable context for its purity and handling. The primary method involves the reaction of a deuterated ammonia source with deuterium chloride (DCl) or by direct exchange reactions. A common laboratory-scale synthesis involves the reaction of ammonia with deuterium oxide (heavy water) to form deuterated ammonia, which is then neutralized with deuterium chloride. Another approach involves the direct reaction between gaseous ammonia and hydrogen chloride in the presence of hydrogen.[6] The resulting product is then purified through recrystallization to achieve high isotopic enrichment.[7]
Core Applications in Research and Drug Development
The unique properties of this compound make it an invaluable tool in a multitude of research applications, particularly in the fields of structural biology, metabolomics, and drug discovery.
Biomolecular NMR Spectroscopy: Unraveling Protein Structure and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structures of proteins and other biomolecules in solution.[8][9][10][11][12] For proteins larger than 25 kDa, isotopic labeling with ¹⁵N is often essential to simplify complex spectra and enable resonance assignment.[10][13] this compound, when used in conjunction with ¹⁵N-labeled precursors, serves as the primary nitrogen source for expressing ¹⁵N-labeled proteins in microbial systems like E. coli.[14][15]
The following protocol outlines a general procedure for expressing a ¹⁵N-labeled protein in E. coli using ¹⁵N-Ammonium chloride.
Caption: Workflow for ¹⁵N-protein labeling using this compound.
Detailed Protocol:
-
Prepare M9 Minimal Media: Prepare 1 liter of M9 minimal media, omitting the standard ammonium chloride.[4][15]
-
Add ¹⁵N Source: Aseptically add 1 gram of ¹⁵N-Ammonium chloride to the M9 media.[4][16] This will be the sole nitrogen source for the bacteria.
-
Inoculation: Inoculate the M9 media with a starter culture of E. coli carrying the plasmid for the protein of interest.[4] The starter culture should ideally be acclimated to the minimal media.
-
Growth and Induction: Grow the culture at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches approximately 0.8.[15] Induce protein expression with an appropriate inducer (e.g., IPTG) and continue to grow the culture, often at a reduced temperature (e.g., 18-25°C), for several hours or overnight.[5]
-
Harvesting and Purification: Harvest the cells by centrifugation.[5][15] The ¹⁵N-labeled protein can then be purified using standard chromatography techniques.
-
NMR Sample Preparation: The purified protein is concentrated and exchanged into a suitable NMR buffer, which typically contains a small percentage of D₂O for locking.[4] The final protein concentration for NMR is usually in the range of 0.5 – 1 mM.[4]
This method allows for the uniform incorporation of ¹⁵N into the protein backbone, which is crucial for a variety of multidimensional NMR experiments used in structure determination and dynamics studies.[10]
Metabolic Flux Analysis: Tracing the Flow of Nitrogen in Biological Systems
Metabolic flux analysis is a powerful technique used to quantify the rates of metabolic reactions within a biological system.[3][17][18][19] Stable isotope tracers, such as ¹⁵N-Ammonium chloride, are indispensable for these studies. By introducing ¹⁵N-labeled ammonium chloride into a cell culture or a whole organism, researchers can track the incorporation of the ¹⁵N isotope into various nitrogen-containing metabolites, such as amino acids and nucleotides.[3][20][21] This information, combined with mass spectrometry or NMR analysis, allows for the calculation of metabolic fluxes through different pathways.[3][21][22][23]
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- 15. 15N labeling of proteins in E. coli – Protein Expression and Purification Core Facility [embl.org]
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- 18. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. Isotopic labeling-assisted metabolomics using LC–MS - PMC [pmc.ncbi.nlm.nih.gov]
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- 23. researchgate.net [researchgate.net]
Ammonium-d4 chloride hygroscopicity and stability data
Technical Guide: Ammonium-d4 Chloride ( ) — Hygroscopicity, Stability, and Isotopic Integrity
Executive Summary
This compound (
While
This guide details the physicochemical boundaries of
Part 1: Physicochemical Profile
Table 1: Comparative Properties ( vs. )
| Property | This compound ( | Ammonium Chloride ( | Relevance to Stability |
| Molecular Weight | 57.52 g/mol | 53.49 g/mol | Mass shift confirms deuteration. |
| Crystal Structure | CsCl-type (cubic) | CsCl-type (cubic) | Identical lattice packing. |
| Solubility ( | High (~37 g/100g @ 20°C) | High (~37 g/100g @ 20°C) | High solubility accelerates surface exchange. |
| Sublimation Point | ~340°C (decomposes) | 338°C (decomposes) | Do not heat-dry above 100°C without vacuum. |
| Hygroscopicity | Moderate (Physical) | Moderate (Physical) | Prone to caking. |
| Isotopic Lability | Extreme | Stable | Primary risk factor. |
Part 2: Hygroscopicity & Critical Relative Humidity (CRH)[2]
It is critical to distinguish between Physical Stability (caking/deliquescence) and Isotopic Stability (H/D exchange).
Physical Stability Data
-
CRH at 25°C: ~77.2% RH
-
CRH at 30°C: ~77% RH
Implication: Physically, the salt appears stable (free-flowing powder) in typical lab environments (40–60% RH). This is deceptive. While it will not turn into a liquid puddle below 77% RH, the surface adsorption of water molecules at lower humidities is sufficient to initiate isotopic degradation.
The Isotopic Integrity Limit
Unlike the physical CRH, the "Isotopic Integrity Limit" is near 0% RH .
-
Mechanism: Water vapor (
) adsorbs onto the crystal lattice surface. -
Reaction: The adsorbed
acts as a proton source, exchanging with the surface ions. -
Propagation: In a "dry" looking powder, this exchange creates a surface layer of
, , etc., which effectively dilutes the bulk isotopic purity when dissolved.
Part 3: Isotopic Instability Mechanism (H/D Exchange)
The degradation of
Diagram 1: H/D Exchange Pathway
The following diagram illustrates how atmospheric moisture degrades the reagent even without visible deliquescence.
Caption: Mechanism of isotopic degradation. Adsorbed atmospheric water rapidly exchanges protons with the ammonium deuterons, creating mixed isotopic species (
Part 4: Storage & Handling Protocols
To maintain
Protocol: The "Glovebox to Bench" Workflow
Objective: Prevent exposure to atmospheric protic sources (
1. Receipt and Initial Storage
-
Upon Receipt: Do not open the manufacturer's seal outside a controlled environment.
-
Primary Storage: Store in a desiccator cabinet or glovebox.
-
Desiccant: Use
(Phosphorus Pentoxide) or Molecular Sieves (4Å).-
Note: Avoid Silica Gel if it is saturation-indicated (pink), as it releases water.
-
2. Handling for Experimentation
-
Environment: Weighing and transfer should occur in a Glovebox (
or atmosphere) or a Glove Bag if a box is unavailable. -
Tools: Use spatulas dried in an oven (>100°C) and cooled in a desiccator.
-
Solvents: If preparing a solution, use only anhydrous deuterated solvents (
, ).
3. Recovery of "Caked" Material
If the material has caked, it has absorbed water.[2]
-
Physical Drying: You can dry it under vacuum at 50–60°C.
-
Isotopic Recovery: Drying removes the water, but it does not reverse the H/D exchange . The dried solid will now be
. -
Recommendation: Discard caked material if high isotopic purity is required (e.g., quantitative NMR).
Diagram 2: Handling Workflow
Caption: Decision tree for handling ND4Cl. Note that physical caking implies irreversible isotopic degradation for sensitive applications.
Part 5: Analytical Verification
Before using stored
Proton NMR ( -NMR)
-
Method: Dissolve a small amount in
(with a known internal standard if quantifying). -
Observation: Ideally, the spectrum should be silent (no
signals). -
Contamination Signal: A triplet (1:1:1) at ~7.0–7.5 ppm indicates
(coupling to , spin 1). A broad singlet indicates rapid exchange or higher proton content ( ).
FTIR Spectroscopy
-
Method: ATR-FTIR (solid state).
-
Target Bands:
- stretching: ~2300–2400 cm⁻¹.
- stretching (Contamination): ~3000–3200 cm⁻¹.
-
Pass Criteria: Absence of significant absorbance in the 3000+ cm⁻¹ region.
References
-
National Institute for Occupational Safety and Health (NIOSH). Ammonium Chloride: IDLH and Physical Properties.[3] PubChem Compound Summary. Available at: [Link]
-
Haynes, W.M.[3] (ed.). CRC Handbook of Chemistry and Physics, 95th Edition.[3] CRC Press LLC, Boca Raton: FL 2014-2015.[3] (Source for Solubility and Sublimation data).
-
Hu, D., et al. (2011). Hygroscopicity and evaporation of ammonium chloride and ammonium nitrate: Relative humidity and size effects on the growth factor.[4] Atmospheric Environment.[5][6][7] Available at: [Link] (Source for CRH and deliquescence mechanisms).
-
ResolveMass Laboratories. this compound Product Data and Stability. Available at: [Link]
-
Englander, S.W., et al. (1996). Mechanisms and uses of hydrogen exchange.[8] Current Opinion in Structural Biology. (Foundational text on H/D exchange kinetics in amide/amine systems).
Sources
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- 4. wcrp-climate.org [wcrp-climate.org]
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- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
The Deuterated Standard: A Technical Guide to Ammonium-d4 Chloride
Nomenclature, Properties, and Applications in High-Resolution NMR & Synthesis
Executive Summary
In the precision-demanding fields of structural biology and stable isotope labeling, Ammonium-d4 chloride (
This guide moves beyond basic catalog listings to provide a functional taxonomy of the compound, handling protocols to preserve isotopic enrichment, and a verified search strategy for procurement.
Part 1: Nomenclature & Chemical Identity
The primary challenge in sourcing this reagent is the variation in nomenclature across chemical databases and vendor catalogs. Searching for "Ammonium chloride" without specific isotopic qualifiers will invariably yield the protonated (
Synonyms and Identifiers
The following table consolidates the valid scientific synonyms and database identifiers required for accurate identification.
| Identifier Type | Value / Name | Context |
| IUPAC Name | This compound | Standard scientific notation |
| Chemical Formula | Explicit deuterium notation | |
| CAS Number | 12015-14-4 | CRITICAL: Use for searching to avoid H-form |
| Unlabeled CAS | 12125-02-9 | Warning:[3][4] Do not use. (Protonated form) |
| Common Name | Tetradeuteroammonium chloride | Frequent in older literature |
| Catalog Name | Ammonium chloride-d4 | Common vendor syntax (Sigma, CIL) |
| Notation | Bracketing notation for isotopes | |
| PubChem CID | 59625862 / 24850520 | Database indexing |
Visual Taxonomy of Nomenclature
The following diagram illustrates the relationship between the chemical structure and its various database identifiers.
Figure 1: Nomenclature taxonomy linking the core chemical identity to its varied scientific and commercial designations.
Part 2: Physical & Isotopic Properties
As a Senior Scientist, I must emphasize that the utility of
| Property | Data | Technical Note |
| Molecular Weight | 57.52 g/mol | +4 Da shift vs. standard |
| Appearance | White crystalline solid | Indistinguishable from protonated form visually |
| Hygroscopicity | High | Absorbs atmospheric |
| Solubility | High ( | Dissolution is endothermic (absorbs heat) |
| Sublimation Point | 340°C | Decomposes into |
| Isotopic Enrichment | 98% - 99.5% atom D | Critical specification for procurement |
The H/D Exchange Risk
The most common failure mode in the lab is "isotopic dilution."
Reaction:
Part 3: Applications & Mechanisms
Biomolecular NMR Spectroscopy
In protein NMR,
-
Mechanism: It provides ionic strength without introducing protons (
) that would obscure the protein's signal in the spectral window. -
Application: Used in
buffers to maintain pH (pD) stability during long acquisition times (e.g., NOESY experiments).
Synthetic Chemistry (Deuteration Source)
acts as a solid-state source of deuterated ammonia (-
Workflow: When treated with a strong base (like
), it releases gas, which can then be used to synthesize deuterated amines or heterocycles. -
Advantage: Easier to handle and weigh than gaseous
.
Mass Spectrometry (SILAC)
Stable Isotope Labeling by Amino acids in Cell culture (SILAC) often utilizes
Part 4: Experimental Protocols
Directive: The following protocol is designed to prevent isotopic dilution during buffer preparation.
Protocol: Preparation of Deuterated NMR Buffer (50 mM Phosphate, 100 mM )
Objective: Create a buffer for protein NMR that maintains ionic strength without introducing
Reagents:
- (CAS 12015-14-4, ≥99% D)[1][3]
- (99.9% D)
-
/
(anhydrous) or Deuterated equivalents -
(40% in
) for pH adjustment
Workflow Visualization:
Figure 2: Critical workflow for preparing deuterated buffers, emphasizing moisture exclusion.
Step-by-Step Procedure:
-
Environment Control: Weigh
quickly. Ideally, use a glove box or a low-humidity environment. The salt is hygroscopic; absorption of air moisture introduces protons. -
Dissolution: Dissolve the calculated mass of
and phosphate salts into 99.9% .-
Note: Do not use standard distilled water.
-
-
pD Adjustment: Calibrate your pH meter with standard buffers. Measure the pH of the
solution.-
Correction Factor: The pH meter reading in
is lower than the true pD. Apply the formula: -
Adjust using
(in ) or (in ). Never use NaOH or HCl.
-
-
Filtration: Filter through a 0.22 µm membrane (pre-rinsed with
) to remove particulates that cause line broadening.
Part 5: Sourcing & Verification Strategy
When searching literature or vendor databases, use the following logic to ensure you are viewing the correct isotopic species.
-
Primary Key: Always search by CAS: 12015-14-4 . This is the only unique identifier that guarantees the D4 isotopologue.
-
Exclusion Criteria: If the molecular weight is listed as ~53.5 g/mol , reject it. You are looking for ~57.5 g/mol .[1][2][5][6]
-
Purity Check: For NMR, verify "Isotopic Enrichment" is >99%. For synthesis, 98% is often acceptable and cheaper.
References
-
ResolveMass Laboratories. (n.d.). This compound | CAS 12015-14-4.[1][2][3][5][6][7][8] Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for CID 59625862, this compound. Retrieved from [Link]
Sources
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- 4. AMMONIUM CHLORIDE (D4, 98% 15N, 98%) | Eurisotop [eurisotop.com]
- 5. This compound D 98atom 12015-14-4 [sigmaaldrich.com]
- 6. echemi.com [echemi.com]
- 7. isotope.com [isotope.com]
- 8. Ammonium Chloride-d₄ (CAS 12015-14-4) – Deuterated NMR Solvent| Deutero - Deutero GmbH [deutero.de]
An In-Depth Technical Guide to the Core Reaction Mechanisms of Ammonium-d4 Chloride
Abstract
Ammonium-d4 chloride (ND₄Cl) is a cornerstone reagent in modern chemical and biomedical research, prized for its role as a versatile and cost-effective deuterium source. As the isotopically enriched analog of ammonium chloride, it provides a precise +4 Da mass increase, making it invaluable for isotopic labeling.[1] This guide delves into the fundamental reaction mechanisms of this compound, moving beyond simple procedural descriptions to explain the underlying chemical principles. We will explore its acid-base chemistry, the ubiquitous hydrogen-deuterium (H/D) exchange reactions it facilitates, and its critical applications in mechanistic studies, advanced analytical techniques, and the synthesis of deuterated molecules. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of ND₄Cl to achieve precise, reproducible, and insightful experimental outcomes.
Foundational Properties and Chemical Profile
This compound is a white, crystalline, water-soluble solid where the four hydrogen atoms of the ammonium cation have been replaced by deuterium.[1] This substitution is the source of its utility, yet its general chemical behavior remains analogous to its non-deuterated counterpart. The stability, high isotopic enrichment (typically ≥98-99 atom % D), and solubility in polar solvents make it an exceptionally practical reagent.[1]
| Property | Value | Source |
| Chemical Formula | ND₄Cl | [1][2] |
| Molecular Weight | ~57.52 g/mol | [2] |
| CAS Number | 12015-14-4 | [1][2] |
| Appearance | White crystalline solid | [1] |
| Melting Point | 340 °C (sublimes) | [3] |
| Isotopic Purity | ≥98 atom % D | |
| Solubility | Highly soluble in water and polar solvents | [1] |
Table 1: Key Physicochemical Properties of this compound.
The core of ND₄Cl's reactivity stems from the acidic nature of the deuterated ammonium ion (ND₄⁺). In solution, it establishes an equilibrium with deuterated ammonia (ND₃) and a deuteron (D⁺), which is the fundamental basis for its role as a deuterium donor.[4]
The Central Mechanism: Acid-Catalyzed Hydrogen-Deuterium (H/D) Exchange
The most prevalent reaction involving this compound is the hydrogen-deuterium (H/D) exchange. This process involves the substitution of a protium (¹H) atom in a substrate molecule with a deuterium (²H) atom from ND₄Cl.[5] This reaction is particularly effective for labile hydrogens, such as those attached to oxygen, nitrogen, or sulfur, as well as protons on carbons alpha to a carbonyl group.
Mechanistic Principles
In an aqueous or protic solvent, ND₄Cl dissociates into the ND₄⁺ cation and the Cl⁻ anion. The ND₄⁺ ion acts as a weak Brønsted acid, capable of donating a deuteron to a substrate (Sub-H).
Equilibrium Reaction: ND₄⁺ + Sub-H ⇌ [Sub-HD]⁺ + ND₃H⁺
The reaction proceeds through a protonation/deuteronation equilibrium. The efficiency and rate of this exchange are governed by several factors:
-
Substrate pKa: The acidity of the target proton is critical. More acidic protons exchange more readily.
-
pH of the Medium: The H/D exchange process is catalyzed by both acid and base. The rate is minimal around pH 2.5-3 for backbone amide hydrogens.[6][7]
-
Temperature: Higher temperatures increase the rate of exchange reactions.[6]
-
Solvent Accessibility: For large biomolecules like proteins, only hydrogens accessible to the solvent can undergo exchange.[7]
Caption: General mechanism for H/D exchange using ND₄Cl.
Causality in Experimental Design
The choice of ND₄Cl as a deuterium source is often deliberate. It is considered a mild and controllable deuterium donor.[1] Unlike stronger deuterating agents, it does not typically induce harsh reaction conditions, preserving the integrity of sensitive functional groups and the native conformation of biomolecules. This property is paramount in fields like protein structural biology.
Applications in Synthesis and Mechanistic Elucidation
This compound is a workhorse reagent for the preparation of deuterated compounds, particularly nitrogen-containing molecules.[1]
Synthesis of Deuterated Amines
The synthesis of deuterated amines is a common application. While methods vary, a conceptual workflow involves leveraging the equilibrium between ND₄⁺ and ND₃. In some cases, reactions are performed in a deuterated solvent (like D₂O) with ND₄Cl to drive the exchange. For less labile C-H bonds adjacent to a nitrogen atom, metal catalysts may be employed to facilitate the C-H activation and subsequent deuteration.[] The development of methods for synthesizing deuterated amines is crucial, as deuterium incorporation at the alpha-carbon can slow metabolic oxidation, enhancing the in vivo efficacy of drug candidates.[]
Probing Reaction Mechanisms
By strategically introducing a deuterium label, chemists can track the fate of specific atoms through a reaction sequence. If a C-D bond is broken in the rate-determining step of a reaction, a kinetic isotope effect (KIE) will be observed, providing powerful evidence for a proposed mechanism. ND₄Cl serves as an accessible tool for introducing these labels to investigate reaction kinetics and solvent effects.[1]
Role in Advanced Analytical Methodologies
The precise mass shift and nuclear properties of deuterium make ND₄Cl an essential tool in NMR and mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
In ²H (Deuterium) NMR, this compound is frequently used as a reference compound for chemical shift calibration or as a solvent additive.[1] Its distinct deuterium signal provides a reliable spectral reference point.
Mass Spectrometry (MS)
In quantitative mass spectrometry (GC-MS or LC-MS), isotopically labeled analogs of the analyte are the gold standard for internal standards.[5][9] While ND₄Cl is not typically used to synthesize a complex internal standard directly, it exemplifies the principle. A deuterated standard co-elutes with the analyte but is distinguished by its mass, correcting for variations in sample preparation and instrument response.[10]
More directly, ND₄Cl can be used as a calibration standard in mass spectrometry due to its well-defined isotopic mass shift of +4 Da.[1]
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)
HDX-MS is a powerful technique for studying protein conformation, dynamics, and interactions.[11][12] The method relies on the principle that backbone amide hydrogens exposed to the solvent will exchange with deuterium at a rate dependent on their local environment (solvent accessibility, hydrogen bonding).[6][7]
Caption: A simplified workflow for a bottom-up HDX-MS experiment.
In this workflow, a deuterated buffer (often prepared with D₂O) serves as the deuterium source. While D₂O itself is the primary source, reagents like ND₄Cl can be components of the buffer system to maintain pH (or rather, pD) and ionic strength during the exchange reaction.
Experimental Protocol: General Procedure for H/D Exchange
This protocol provides a self-validating framework for a typical H/D exchange on a small organic molecule with a labile proton, monitored by NMR.
Objective: To replace a labile proton on a substrate (e.g., an alcohol, R-OH) with deuterium using this compound.
Materials:
-
Substrate (e.g., Benzyl alcohol)
-
This compound (ND₄Cl)
-
Deuterium oxide (D₂O)
-
NMR tubes
-
NMR Spectrometer
Methodology:
-
Preparation of Stock Solution: Dissolve a known quantity of this compound in D₂O to create a stock solution (e.g., 1 M). The use of D₂O as the solvent maximizes the deuterium concentration, driving the exchange equilibrium towards the deuterated product according to Le Châtelier's principle.
-
Sample Preparation: In an NMR tube, dissolve a small amount (~5-10 mg) of the substrate (Benzyl alcohol) in ~0.5 mL of D₂O.
-
Acquisition of Initial Spectrum (t=0): Acquire a ¹H NMR spectrum of the substrate in D₂O. This spectrum serves as the baseline. The labile -OH proton will typically exchange rapidly with the D₂O solvent, causing its signal to disappear or broaden significantly. This validates the lability of the proton.
-
Initiation of Catalyzed Exchange: To the same NMR tube, add a small aliquot (e.g., 50 µL) of the ND₄Cl/D₂O stock solution. The ND₄⁺ ion will catalyze the exchange of any less-labile, but still accessible, protons.
-
Monitoring the Reaction: Acquire ¹H NMR spectra at regular intervals (e.g., 10 min, 30 min, 1 hr, 4 hr).
-
Data Analysis: Compare the spectra over time. Successful H/D exchange at a specific position (e.g., α-protons if applicable) will be indicated by a decrease in the integration of the corresponding proton signal. The rate of this decrease provides kinetic information.
-
Validation: The disappearance or reduction of a signal in the ¹H NMR spectrum, coupled with the potential appearance of a corresponding signal in a ²H NMR spectrum, validates the successful incorporation of deuterium.
Conclusion
This compound is far more than a simple deuterated salt; it is a versatile and precise tool for chemical inquiry. Its fundamental reaction mechanism, the acid-catalyzed hydrogen-deuterium exchange, enables a vast array of applications. From the synthesis of isotopically labeled compounds for metabolic studies to the subtle art of mapping protein dynamics via HDX-MS, ND₄Cl provides a controllable and accessible source of deuterium. Understanding the causality behind its reactivity—its mild acidity, its role in chemical equilibria, and its compatibility with sensitive biological systems—empowers researchers to design more robust, insightful, and ultimately more successful experiments.
References
-
ResolveMass Laboratories Inc. (n.d.). This compound | CAS 12015-14-4. Retrieved from ResolveMass Laboratories Inc. website. [Link]
-
Gao, Y., et al. (2023). A hydrogen-deuterium exchange mass spectrometry-based protocol for protein-small molecule interaction analysis. Biophysics Reports, 9(2), 99-111. [Link]
-
University of Copenhagen. (n.d.). Protocol for HDX-MS. Retrieved from University of Copenhagen website. [Link]
-
Gao, Y., et al. (2023). A hydrogen-deuterium exchange mass spectrometry-based protocol for protein-small molecule interaction analysis. Biophysics Reports, 9(2), 99-111. [Link]
-
Gandon, V., et al. (2016). A general, versatile and divergent synthesis of selectively deuterated amines. Nature Communications, 7, 11432. [Link]
-
Liu, J., et al. (2021). A practical synthesis of deuterated methylamine and dimethylamine. Journal of Chemical Research. [Link]
-
Liu, J., et al. (2021). A practical synthesis of deuterated methylamine and dimethylamine. Journal of Chemical Research. [Link]
-
Eurisotop. (n.d.). AMMONIUM CHLORIDE (D4, 98% 15N, 98%). Retrieved from Eurisotop website. [Link]
-
Shimadzu Scientific Instruments. (2018). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. [Link]
-
Jelińska, A., et al. (2021). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. Molecules, 26(16), 4967. [Link]
-
Singh, V. P., & Singh, B. (2019). C-H deuteration of organic compounds and potential drug candidates. Dalton Transactions, 48(43), 16155-16176. [Link]
-
Patsnap. (2024). What is the mechanism of Ammonium Chloride?. Retrieved from Patsnap Synapse. [Link]
-
Wikipedia. (n.d.). Hydrogen–deuterium exchange. Retrieved from Wikipedia. [Link]
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. isotope.com [isotope.com]
- 3. AMMONIUM CHLORIDE-D4 | 12015-14-4 [chemicalbook.com]
- 4. What is the mechanism of Ammonium Chloride? [synapse.patsnap.com]
- 5. mdpi.com [mdpi.com]
- 6. A hydrogen–deuterium exchange mass spectrometry-based protocol for protein–small molecule interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. lcms.cz [lcms.cz]
- 11. Principle and Procedure of Hydrogen Deuterium Exchange Mass Spectrometry (HDX-MS) - Creative Proteomics [iaanalysis.com]
- 12. Hydrogen Deuterium Exchange (HDX) mass spectrometry | Thermo Fisher Scientific - SG [thermofisher.com]
Methodological & Application
Application Note: Utilizing Ammonium-d4 Chloride for Precise pD Control in NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Criticality of pH in NMR and the Deuterium Imperative
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating molecular structure, dynamics, and interactions at atomic resolution. The chemical environment of a nucleus dictates its resonance frequency, and for biomolecules or pH-sensitive small molecules, the protonation state of ionizable groups is a paramount determinant of this environment. Consequently, precise control of pH is not merely a matter of experimental tidiness but a fundamental prerequisite for obtaining meaningful and reproducible NMR data. Even subtle shifts in pH can induce significant chemical shift perturbations (CSPs), potentially leading to erroneous interpretations of ligand binding or conformational changes.[1][2]
In proton (¹H) NMR, the overwhelming signal from non-deuterated solvents and buffers would completely obscure the signals from the analyte of interest.[3] The use of deuterated solvents, primarily deuterium oxide (D₂O) for aqueous samples, is standard practice to circumvent this issue. This necessity extends to all reagents added to the NMR sample, including those used for pH adjustment. The introduction of protonated acids, bases, or buffers would negate the primary advantage of the deuterated solvent. Therefore, fully deuterated reagents are essential for pH (or more accurately, pD) control in D₂O.
This application note provides a comprehensive guide to the use of Ammonium-d4 chloride (ND₄Cl) as a versatile and effective agent for adjusting and maintaining the pD of aqueous NMR samples. We will delve into the underlying chemical principles, provide detailed, field-proven protocols for its application, and discuss the critical considerations for ensuring the scientific integrity of your NMR experiments.
The Physicochemical Rationale: Understanding pD and the Deuterium Isotope Effect
When working in D₂O, the relevant measure of acidity is pD, which is analogous to pH in H₂O. A standard pH meter calibrated with aqueous (H₂O) buffers will provide a "pH reading" in a D₂O solution. This reading is often denoted as pH*. To a good approximation, the pD can be calculated from this reading using the following empirical relationship:
pD = pH* + 0.40 [4]
This correction factor arises from differences in the autoionization of D₂O compared to H₂O and the response of the glass electrode in a deuterated environment.
This compound, the fully deuterated analogue of ammonium chloride, is a weak acid in D₂O. Its utility as a pH-adjusting agent stems from the equilibrium between the deuterated ammonium ion (ND₄⁺) and deuterated ammonia (ND₃):
ND₄⁺ + D₂O ⇌ ND₃ + D₃O⁺
The equilibrium constant for this reaction is the acid dissociation constant, Ka. The pKa of the ammonium ion in H₂O is approximately 9.25.[5] However, due to the deuterium isotope effect, the pKa of a weak acid is typically higher in D₂O than in H₂O.[6][7] This is because the O-D bond is stronger than the O-H bond, making D₂O a weaker base than H₂O and thus shifting the equilibrium towards the undissociated acid. The deuterium isotope effect on the pKa (ΔpKa = pKa(D₂O) - pKa(H₂O)) for many weak acids is in the range of 0.5 to 0.7.[6] Therefore, the pKa of ND₄⁺ in D₂O is expected to be in the range of 9.75 to 9.95 . This makes this compound particularly useful for adjusting the pD in the slightly alkaline to neutral range.
Core Applications of this compound in NMR
-
Fine pD Adjustment: For unbuffered or lightly buffered samples, small aliquots of a stock solution of ND₄Cl can be used to lower the pD with high precision. This is particularly useful when studying molecules that are stable or have interesting properties in the neutral to slightly acidic range.
-
Component of a Deuterated Buffer System: this compound can be used in conjunction with a deuterated weak base, such as deuterated ammonia (ND₄OD), to create a buffer system in the pD range of approximately 8.75 to 10.75 (pKa ± 1). This is invaluable for maintaining a stable pD during long NMR experiments or when studying systems that may produce or consume acid/base equivalents.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound (1 M)
Materials:
-
This compound (ND₄Cl), ≥98 atom % D
-
Deuterium oxide (D₂O), ≥99.9 atom % D
-
Analytical balance
-
Volumetric flask (e.g., 10 mL)
-
Small, clean vial for storage
Procedure:
-
Accurately weigh 575.2 mg of this compound (MW: 57.52 g/mol ).
-
Transfer the weighed solid to a 10 mL volumetric flask.
-
Add approximately 8 mL of D₂O to the volumetric flask.
-
Gently swirl the flask to dissolve the solid completely. A brief sonication may be used if necessary.
-
Once fully dissolved, carefully add D₂O to the 10 mL mark.
-
Cap the flask and invert it several times to ensure a homogenous solution.
-
Transfer the solution to a clean, labeled vial for storage at room temperature.
Protocol 2: pD Adjustment of an NMR Sample
Materials:
-
NMR sample dissolved in D₂O
-
Stock solution of this compound (1 M)
-
Deuterated hydrochloric acid (DCl) and/or deuterated sodium deuteroxide (NaOD) for broader pH adjustments (optional)
-
pH meter with a micro-combination electrode
-
Micropipettes and tips
Workflow Visualization:
Caption: Workflow for pD adjustment of an NMR sample using this compound.
Step-by-Step Procedure:
-
Initial pD Measurement:
-
After preparing your NMR sample by dissolving the analyte in D₂O, take an initial pD measurement.
-
Calibrate a pH meter using standard aqueous (H₂O) buffers (e.g., pH 4, 7, and 10).
-
Carefully insert the micro-electrode into your NMR sample and record the stable pH reading (pH*).
-
Calculate the initial pD using the formula: pD = pH* + 0.40.
-
-
Titration with this compound:
-
If the initial pD is higher than your target, add a small, precise volume of the 1 M ND₄Cl stock solution. Start with a very small aliquot (e.g., 0.1-0.5 µL) to avoid overshooting your target pD.
-
After adding the ND₄Cl, cap the NMR tube and invert it gently several times to ensure thorough mixing.
-
Remeasure the pH* and recalculate the pD.
-
Continue this iterative process of adding small aliquots of ND₄Cl and measuring the pD until your target pD is reached.
-
-
Final Volume Consideration:
-
Keep a precise record of the total volume of ND₄Cl stock solution added. This is important for maintaining an accurate concentration of your analyte. If a significant volume of titrant is added, you may need to recalculate the final analyte concentration.
-
Quantitative Data Summary
| Parameter | Value | Significance |
| pKa of NH₄⁺ in H₂O | ~9.25[5] | Reference acidity in aqueous solution. |
| Estimated pKa of ND₄⁺ in D₂O | 9.75 - 9.95 | Effective buffering range in deuterated solvent. |
| pD from pH meter reading | pD = pH* + 0.40[4] | Crucial conversion for accurate pD determination. |
| Molecular Weight of ND₄Cl | 57.52 g/mol | For accurate preparation of stock solutions. |
Trustworthiness and Self-Validation
The protocol described above is designed to be a self-validating system. The iterative nature of the pD adjustment, with measurement after each addition, ensures that the final pD is accurately determined. It is crucial to use high-purity deuterated reagents (this compound and D₂O) to minimize the introduction of proton signals. The quality of the resulting NMR spectrum, specifically the absence of large, extraneous proton signals, will serve as a validation of the proper execution of this protocol. For highly sensitive experiments, acquiring a ¹H NMR spectrum of the final buffer solution before adding the analyte can confirm its purity.
Conclusion
This compound is a valuable and straightforward reagent for the precise adjustment of pD in aqueous NMR samples. By understanding the principles of pD and the deuterium isotope effect, and by following meticulous experimental protocols, researchers can confidently control the chemical environment of their NMR samples. This level of control is fundamental to the acquisition of high-quality, reproducible data, which is the bedrock of authoritative findings in chemical and biological research. The use of fully deuterated reagents like this compound is a critical aspect of maintaining the scientific integrity of NMR-based studies.
References
-
Reddit. (2017, February 23). pH strips with D2O? r/chemistry. [Link]
- Krezel, A., & Bal, W. (2004). A formula for correlating pKa values determined in D2O and H2O. Journal of Inorganic Biochemistry, 98(1), 161–166.
- Practical corrections for p(H,D) measurements in mixed H2O/D2O biological buffers. (2017). Analytical Methods, 9(17), 2695–2699.
- Rubinson, K. A. (2017). Practical corrections for p(H,D) measurements in mixed H2O/D2O biological buffers. Analytical Methods, 9(17), 2695-2699.
-
Chemistry Stack Exchange. (2016, January 29). exchanging H2O in buffer for D2O - pH vs pD?[Link]
-
Thompson Rivers University. (n.d.). Theoretical study of deuterium isotope effects on acid–base equilibria under ambient and hydrothermal conditions. [Link]
-
ResearchGate. (2015, March 4). Does anyone have a protocol to making NMR buffer using 0.2M sodium phosphate buffer with D2O?[Link]
- Liu, M., & Gao, J. (2021). Deuterium Isotope Effects on Acid-Base Equilibrium of Organic Compounds. Molecules, 26(24), 7687.
-
Standard NMR Buffer Recipe. (n.d.). [Link]
-
Liu, M., & Gao, J. (2021). Deuterium Isotope Effects on Acid-Base Equilibrium of Organic Compounds. PMC - NIH. [Link]
-
Quora. (2023, January 14). What is the reason for ammonia having a pKa value lower than those of water and alcohols? Why is it more basic than both at room temperature compared to its actual behaviour?[Link]
-
Study.com. (n.d.). Ammonium ion has a pKa of 9.25. What is the pKb for ammonia?[Link]
-
ResearchGate. (2019, February 27). If any one has used NaOD and HCl for adjusting the pH of the D2O samples containing any cell metabolite for NMR studies?[Link]
-
ResearchGate. (2020, January 21). Do deuterated compounds have a different pKa?[Link]
-
ResearchGate. (n.d.). Theoretical study of deuterium isotope effects on acid–base equilibria under ambient and hydrothermal conditions. [Link]
-
UniSysCat. (2022, March 21). New deuteration protocol for preparing NMR solvents. [Link]
-
Concept: Percentage. (2021, February 22). What Will Be The PH At Which An Ammonium Ion (pKa 9.2) Will Be 95% Deprotonated?[Link]
-
Reddit. (2024, August 11). Why do people say pKa of ammonium ion when they refer to pKa of amine? r/chemistry. [Link]
-
ResearchGate. (n.d.). Sample preparation. [Link]
-
NMR Sample Prepara-on. (n.d.). [Link]
-
Wolk, J., et al. (2008). Hydrogen-Deuterium Exchange Strategy for Delineation of Contact Sites in Protein Complexes. PMC - PubMed Central. [Link]
-
Missouri S&T. (2019, April 16). Optimizing D2O/H2O Ratio for NMR pH Measurements. [Link]
- DeForest, C. A., et al. (2023). pH Effects Can Dominate Chemical Shift Perturbations in 1H,15N-HSQC NMR Spectroscopy for Studies of Small Molecule/α-Synuclein Interactions. ACS Chemical Neuroscience, 14(4), 633–645.
-
Harris, R., et al. (2021). Modeling pH-Dependent NMR Chemical Shift Perturbations in Peptides. PMC. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. homework.study.com [homework.study.com]
- 5. Deuterium Isotope Effects on Acid-Base Equilibrium of Organic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sites.bu.edu [sites.bu.edu]
Protocol for autophagy inhibition using Ammonium-d4 chloride
Application Note: High-Precision Autophagy Inhibition & Metabolic Tracing using Ammonium-d4 Chloride
Part 1: Abstract & Strategic Rationale
The Dual-Utility of this compound
Standard autophagy inhibition protocols utilize Ammonium Chloride (
This compound (
-
NMR "Silence" & Background Reduction: In
H-NMR-based metabolomics, using in deuterated media ( ) prevents the introduction of massive exogenous proton signals that would otherwise swamp the spectra of low-abundance metabolites. -
Mass Spectral Distinctness: It introduces a +4 Da mass shift, allowing researchers to distinguish the inhibitor's nitrogen contribution from endogenous nitrogen pools (urea cycle, glutamine metabolism) if the deuterium retention is managed in anhydrous or specific solvent conditions.
This guide details the protocol for using this compound to inhibit autophagic flux, specifically tailored for workflows requiring isotopic purity or metabolomic precision.
Part 2: Mechanism of Action
To interpret the data correctly, one must understand that this compound acts as a "Proton Sponge" within the lysosome.
-
Permeation: The uncharged species (
) permeates the lysosomal membrane. -
Trapping: Upon entering the acidic lumen (pH ~4.5), it rapidly binds
(or in deuterated media) to form the charged ammonium species ( or ). -
Neutralization: This consumption of protons elevates the intralysosomal pH.
-
Inhibition: Acid-dependent hydrolases (Cathepsins) are inactivated, and autophagosome-lysosome fusion is mechanically arrested.
Visualizing the Lysosomotropic Trap:
Figure 1: The Lysosomotropic "Proton Sponge" mechanism. Note that the uncharged base diffuses freely, while the protonated cation is trapped, neutralizing the lysosomal gradient.
Part 3: Experimental Protocol
Materials & Reagents
-
Solvent: Deuterium Oxide (
) for NMR workflows; Ultra-pure water for standard MS. -
Cell Lines: Protocol validated for HeLa, HEK293, and primary hepatocytes.
Step-by-Step Methodology
1. Stock Solution Preparation (1 M)
-
Context: Prepare fresh. Ammonium salts are hygroscopic; deuterated salts will exchange with atmospheric moisture if left open.
-
Weigh: 53.5 mg of this compound.
-
Dissolve: Add 1.0 mL of Deuterium Oxide (
) (recommended to preserve isotopic purity) or sterile water. -
Filter: Pass through a 0.22 µm PVDF syringe filter.
-
Storage: Use immediately or store at -20°C for max 1 week (sealed tightly with Parafilm).
2. Dose Optimization (The "Goldilocks" Zone)
-
Warning: High concentrations (>50 mM) or long exposures (>6h) induce mitochondrial stress and apoptosis, confounding results.
-
Recommended Working Concentration: 20 mM – 40 mM.
-
Duration: 2 to 4 hours.
3. Treatment Workflow This workflow assumes a standard 6-well plate format (2 mL media/well).
| Group | Treatment | Purpose |
| A (Basal) | Vehicle Control ( | Baseline autophagy levels. |
| B (Induction) | Starvation (EBSS) or Rapamycin | Positive control for autophagy initiation. |
| C (Blockage) | Ammonium-d4 Cl (20 mM) | Measures accumulation (Flux). |
| D (Flux) | Starvation + Ammonium-d4 Cl | CRITICAL: Measures maximal flux capacity. |
-
Step 3.1: Seed cells to reach 70-80% confluency.
-
Step 3.2: Treat Group C and D with 40 µL of 1 M Ammonium-d4 stock (final 20 mM).
-
Step 3.3: Incubate at 37°C for 4 hours .
-
Step 3.4: Harvest immediately.
4. Harvesting for Metabolomics/Proteomics
-
Crucial: Do not use trypsin if analyzing surface proteins. Scrape cells in ice-cold PBS (or deuterated PBS).
-
Lysis: Use a lysis buffer compatible with your downstream analysis (e.g., RIPA for Western Blot, 80% Methanol for Metabolomics).
Part 4: Validation & Data Interpretation
To confirm the protocol worked, you must validate the "Flux Blockage" before trusting the metabolomic data.
The "Flux" Logic:
-
LC3-II is the marker of autophagosomes.
-
If
works, LC3-II levels must increase compared to untreated cells because degradation is stopped. -
p62 (SQSTM1) should also accumulate.[1]
Experimental Workflow Diagram:
Figure 2: Experimental workflow. Note that Western Blot validation is required to confirm that the metabolic shifts observed in MS/NMR are due to autophagy inhibition.
Part 5: Troubleshooting & Technical Nuances
Critical Technical Note: H/D Exchange
Users must be aware of the Labile Hydrogen Issue .
-
The deuterium atoms on the ammonium ion (
) are exchangeable . -
If you dissolve this compound in standard water (
) based media, the deuterium will rapidly exchange with solvent protons, converting the reagent to standard within minutes. -
Implication:
-
If your goal is Inhibition only : This does not matter. The biological effect is identical.
-
If your goal is NMR Background Reduction : You MUST use
-based culture media or wash buffers. -
If your goal is Mass Tracing : The "d4" tag may be lost in aqueous environments. This reagent is best suited for anhydrous chemical synthesis or specific solid-state applications unless used in fully deuterated systems.
-
Troubleshooting Matrix
| Observation | Probable Cause | Corrective Action |
| No increase in LC3-II | Insufficient concentration or time. | Increase to 40 mM or 4 hours. Ensure stock is fresh. |
| High Cell Death | Toxicity / Osmotic Stress. | Reduce to 10-20 mM. Check pH of media (Ammonium can alter bulk pH if unbuffered). |
| Loss of "d4" Signal (MS) | Rapid H/D Exchange with solvent. | Use |
| LC3-II High in Control | Cells are already stressed/starved. | Check basal media; ensure cells are not over-confluent. |
References
-
Klionsky, D. J., et al. (2021).[4][5] Guidelines for the use and interpretation of assays for monitoring autophagy (4th edition). Autophagy, 17(1), 1–382.[4]
-
Seglen, P. O., & Gordon, P. B. (1982). 3-Methyladenine: specific inhibitor of autophagic/lysosomal protein degradation in isolated rat hepatocytes. Proceedings of the National Academy of Sciences, 79(6), 1889–1892. (Establishes lysosomotropic inhibition principles).
-
Mizushima, N., & Yoshimori, T. (2007). How to interpret LC3 immunoblotting. Autophagy, 3(6), 542-545.
-
ResolveMass Laboratories. (n.d.). This compound Product Specifications and Applications. (Confirming isotopic purity and application in tracing).
Sources
- 1. Ammonia Induces Autophagy through Dopamine Receptor D3 and MTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resolvemass.ca [resolvemass.ca]
- 3. This compound | CDN-D-0045-10G | LGC Standards [lgcstandards.com]
- 4. Scholars@Duke publication: Guidelines for the use and interpretation of assays for monitoring autophagy (4th edition)1. [scholars.duke.edu]
- 5. Guidelines for the use and interpretation of assays for monitoring autophagy (4th edition) - MDC Repository [edoc.mdc-berlin.de]
Synthesis of deuterated amines using Ammonium-d4 chloride
Application Note: Synthesis of -Deuterated Primary Amines using Ammonium-d4 Chloride[1]
Executive Summary
Target Audience: Medicinal Chemists, DMPK Scientists, and Process Chemists.
Core Application: Synthesis of metabolically stable
In drug discovery, the "Deuterium Switch" strategy involves replacing specific hydrogen atoms with deuterium to improve a drug's metabolic stability without altering its pharmacological potency.[2][3] Primary amines are frequent sites of metabolic degradation (oxidative deamination).[1][] This guide details the protocol for synthesizing
This protocol prioritizes isotopic purity , yield maximization , and prevention of over-alkylation (formation of secondary/tertiary amines).
Mechanistic Insight & Causality
The Deuterium Kinetic Isotope Effect (DKIE)
The Carbon-Deuterium (
-
Goal: Install deuterium at the
-carbon position.[1] -
Reagents:
provides the nitrogen; provides the deuteride ( ) nucleophile.[1]
Reaction Pathway
The synthesis proceeds via a Reductive Amination pathway.[1][5][6][7]
-
Equilibrium:
dissociates in Methanol-d4 ( ) to release .[1] -
Imine Formation:
attacks the ketone/aldehyde carbonyl to form a hemiaminal, which dehydrates to form a deuterated imine ( ).[1] -
Reduction: The deuteride donor (
) attacks the imine carbon, locking in the deuterium at the -position.[1]
Visualization: Reaction Workflow
The following diagram illustrates the critical pathway and decision points to prevent H/D scrambling.
Figure 1: Workflow for the synthesis of
Critical Parameters & Reagent Selection
To ensure high isotopic enrichment (>98% D), specific reagents must be selected to avoid "H-leakage" from the solvent system.[1]
| Parameter | Recommended Reagent | Scientific Rationale |
| Nitrogen Source | This compound ( | Provides isotopic nitrogen.[1] Must be used in excess (5-10 equiv) to suppress secondary amine formation [1].[1] |
| Reducing Agent | Sodium Borodeuteride ( | Installs the Deuterium atom at the |
| Solvent | Methanol-d4 ( | Crucial: Protic solvents facilitate imine formation.[1] Using non-deuterated Methanol ( |
| Drying Agent | Molecular Sieves (3Å) | Removes |
| Temperature | 0°C to Room Temp | Low temperature during |
Detailed Experimental Protocol
Safety Note:
Phase 1: Imine Formation
-
Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Reagent Mixing:
-
Substrate Addition:
-
Equilibration: Stir at Room Temperature (RT) for 2–4 hours. This allows the imine equilibrium to establish.[1]
Phase 2: Reduction
-
Cooling: Cool the reaction mixture to 0°C using an ice bath.
-
Deuteride Addition:
-
Add Sodium Borodeuteride (
) (1.5 – 2.0 equiv) portion-wise over 15 minutes. -
Caution: Gas evolution (
) will occur.[1]
-
-
Reaction: Remove the ice bath and allow the mixture to warm to RT. Stir for 12–16 hours.[1]
Phase 3: Workup & Isolation
-
Quench: Cool to 0°C. Carefully quench with HCl (1M in
) until pH < 2. -
Washing: Extract the acidic aqueous layer with Diethyl Ether (
) or Ethyl Acetate ( ) to remove unreacted non-basic organic materials (ketones).[1] Discard the organic layer. [1] -
Basification: Adjust the aqueous layer to pH > 12 using NaOH (6M) . The solution will become cloudy as the free amine is liberated.[1]
-
Extraction: Extract the aqueous layer with Dichloromethane (
) or (3 x).[1] -
Drying: Dry combined organics over Sodium Sulfate (
), filter, and concentrate in vacuo. -
Purification: If necessary, purify via flash column chromatography (typically DCM/MeOH/Ammonium Hydroxide).[1]
Troubleshooting & Quality Control
Common Failure Modes
| Issue | Probable Cause | Corrective Action |
| Low Deuterium Incorporation (<90%) | Solvent Exchange | Ensure Methanol-d4 ( |
| Formation of Secondary Amines | Insufficient Ammonia | Increase |
| No Reaction (Recovered Ketone) | Steric Hindrance | Use Titanium(IV) Isopropoxide ( |
| Product Trapped in Aqueous Phase | High Polarity | For small polar amines, do not extract. Evaporate aqueous phase and triturate with warm MeOH/DCM. |
Analytical Validation
-
1H-NMR: Look for the disappearance of the
-proton signal. In a non-deuterated amine, the -proton appears as a multiplet (approx.[1] 2.5–3.5 ppm).[1] In the -deuterated product, this signal should be absent or significantly integrated down (if incomplete). -
MS (Mass Spectrometry): Expect a mass shift of +1 Da (for aldehydes) or +1 Da (for ketones) relative to the non-deuterated standard.[1]
Advanced Workflow: Pathway Logic
The following diagram details the chemical logic for selecting the correct reducing agent based on substrate stability.
Figure 2: Decision tree for selecting the appropriate reduction protocol.
References
-
Abdel-Magid, A. F., et al. (1996).[7][8] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.
-
Shao, L., et al. (2019). "Deuterium-Labeling in Drug Discovery and Development."[1] Journal of Labelled Compounds and Radiopharmaceuticals.
-
Bhattacharyya, S. (1995).[1] "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." The Journal of Organic Chemistry.
-
Timmins, G. S. (2017).[1] "Deuterated Drugs: Where Are We Now?" Expert Opinion on Therapeutic Patents.
Sources
- 1. youtube.com [youtube.com]
- 2. Deuterated Compounds: Optimizing Drug Stability [piramal.devtest.in.net]
- 3. juniperpublishers.com [juniperpublishers.com]
- 5. youtube.com [youtube.com]
- 6. 24.6 Synthesis of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Preparation of deuterated buffers with Ammonium-d4 chloride
Application Note: Precision Preparation of Deuterated Ammonium ( ) Buffers for High-Resolution NMR and SANS
Abstract & Scientific Context
In structural biology and analytical chemistry, the isotopic purity of the solvent matrix is critical. Ammonium-d4 chloride (
This guide provides a rigorous protocol for preparing
Theoretical Framework
The pD vs. pH Conundrum
Standard glass pH electrodes operate based on the potential difference generated by
A pH meter calibrated with standard aqueous buffers (
Key Implication: To achieve a target pD of 7.4, your pH meter must read 7.0 .
Isotopic Integrity and Back-Exchange
The ammonium ion (
-
Rule: Always use
(this compound) to maintain >99.8% D purity. -
Rule: Never use standard HCl or NaOH for pH adjustment. You must use Deuterium Chloride (
) and Sodium Deuteroxide ( ).
Materials & Equipment
| Component | Grade/Specification | Purpose |
| This compound | Buffer salt; prevents proton contamination. | |
| Deuterium Oxide ( | Solvent base. | |
| Sodium Deuteroxide ( | 30-40% wt in | Base for pD adjustment. |
| Deuterium Chloride ( | 35% wt in | Acid for pD adjustment. |
| pH Meter | Glass combination electrode | Measurement (requires correction factor).[1] |
| NMR Tubes | High-precision (5mm) | Validation. |
Experimental Protocols
Protocol A: Preparation of 1.0 M Stock Solution
Note:
-
Environment: Ideally, weigh out salts in a glove box or a dry bag purged with nitrogen. If on an open bench, work quickly.
-
Calculation:
-
Dissolution: Add the salt to a pre-dried volumetric flask. Add
to ~90% of the final volume. -
Dissolve: Vortex until the solution is perfectly clear.
Protocol B: pD Adjustment (The Critical Step)
Target: Prepare a buffer at pD 7.0 (Physiological equivalent).
-
Calibrate: Calibrate the pH meter using standard aqueous buffers (pH 4.01, 7.00, 10.00).
-
Calculate Target Reading:
-
Measurement: Insert the electrode into the
solution. Allow 2–3 minutes for equilibration (response in is slower than ). -
Adjustment:
-
If reading is < 6.60 : Add
dropwise. -
If reading is > 6.60 : Add
dropwise. -
Caution: Ammonium buffers have a pKa around 9.3 (in
). If you adjust pD > 8.5, you risk generating gas, which is volatile and will alter the concentration.
-
-
Finalize: Once
, top up to the final volume with . -
Filtration: Filter through a 0.22
PES membrane (pre-rinsed with ) to remove particulates.
Workflow Visualization
The following diagram illustrates the decision logic for pD adjustment, ensuring isotopic integrity is maintained.
Figure 1: Logical workflow for the preparation and pD adjustment of deuterated buffers. Note the iterative loop for pD correction using only deuterated acid/base sources.
Validation & Quality Control
Trustworthiness in deuterated buffer preparation is established via NMR Validation .
Protocol C: Residual Proton Check
-
Sample: Take 500
of the prepared buffer. -
Instrument: 500 MHz (or higher) NMR spectrometer.
-
Experiment: Standard 1D Proton (
) with no solvent suppression . -
Analysis:
-
Observe the HDO peak at ~4.7 ppm.
-
Acceptance Criteria: The HDO integral should be < 0.2% relative to a standard protonated sample, or the peak height should be consistent with the manufacturer's purity rating of the
(e.g., 99.9%). -
Fail State: If a large triplet (1:1:1) appears at ~7.0-7.3 ppm, this indicates significant
contamination (incomplete deuteration or wrong starting material) [2].
-
Troubleshooting & Best Practices
| Issue | Root Cause | Corrective Action |
| Drifting pH Reading | Dehydration of the electrode glass membrane by | Soak electrode in standard aqueous KCl buffer between measurements. Do not store in |
| HDO Peak Growth | Atmospheric moisture exchange. | Use Parafilm immediately. Store buffers in a desiccator. Use a glove bag for transfers. |
| Precipitation | "Salting out" effect in | Solubility in |
| Wrong pD | Forgot the +0.40 correction. | Recalculate. If you set |
References
-
Glasoe, P. K., & Long, F. A. (1960). Use of Glass Electrodes to Measure Acidities in Deuterium Oxide. The Journal of Physical Chemistry, 64(1), 188–190.
-
Covington, A. K., Paabo, M., Robinson, R. A., & Bates, R. G. (1968). Use of the glass electrode in deuterium oxide and the relation between the standardized pD (paD) scale and the operational pH in heavy water. Analytical Chemistry, 40(4), 700–706.
-
Krezel, A., & Bal, W. (2004). A formula for correlating pKa values determined in D2O and H2O. Journal of Inorganic Biochemistry, 98(1), 161–166.
Troubleshooting & Optimization
Technical Support Center: Solubilization Strategies for Ammonium-d4 Chloride
Topic: Improving solubility of Ammonium-d4 chloride (
Executive Summary: The Lattice Energy Challenge
This compound (
-
The Solubility Barrier: Like its protium analog (
), is an ionic lattice held together by strong electrostatic forces. Organic solvents generally lack the high dielectric constant ( ) required to overcome this lattice energy. -
The Isotopic Trap: The deuterium atoms in the ammonium ion are labile . Exposure to any source of exchangeable protons (moisture, protic solvents like non-deuterated methanol) will result in rapid H/D scrambling, effectively destroying your expensive reagent.
This guide provides three validated workflows to solubilize
Solvent Compatibility & Selection Matrix
Before attempting additives, review the baseline solubility of
| Solvent Class | Recommended Solvent | Solubility Rating | H/D Exchange Risk | Technical Notes |
| Polar Aprotic | DMSO-d6 | ⭐⭐⭐ (Good) | Low* | Best baseline choice. *Risk exists only if solvent is "wet" (contains |
| Polar Protic | Methanol-d4 ( | ⭐⭐ (Moderate) | High | CRITICAL: Do NOT use |
| Polar Aprotic | DMF-d7 / Acetonitrile-d3 | ⭐ (Poor) | Low | Requires heating or additives (see Section 3). |
| Non-Polar | Chloroform ( | ❌ (Insoluble) | Low | Requires Phase Transfer Catalysis (see Section 3). |
⚠️ Critical Warning: The Protic Solvent Trap
Never dissolve
Advanced Solubilization Protocols
If DMSO-d6 is unsuitable for your application (e.g., workup difficulty, reaction incompatibility), use one of the following "Host-Guest" strategies.
Method A: Crown Ether Complexation (The "Trojan Horse")
Best for: NMR in non-polar solvents (
Mechanism: The macrocycle 18-Crown-6 has a cavity size (2.6–3.2 Å) that is complementary to the ammonium ion diameter (~2.86 Å). The ether oxygens form hydrogen bonds (D-bonds) with the ammonium deuteriums, creating a lipophilic "shell" around the cation.
Figure 1: The 18-Crown-6 molecule wraps the ammonium cation, rendering the surface lipophilic and soluble in organic media.
Protocol:
-
Stoichiometry: Calculate a 1.05 : 1 molar equivalent of 18-Crown-6 to
. -
Preparation:
-
Place
(solid) and 18-Crown-6 (solid) in a dry vial. -
Add the anhydrous organic solvent (e.g.,
).
-
-
Activation: Sonicate for 5–10 minutes at ambient temperature. The solution should turn clear.
-
Verification: If a small amount of solid remains, filter through a 0.45 µm PTFE syringe filter. The filtrate contains the complexed ammonium.
Method B: Anion Metathesis (The "Ion Swap")
Best for: When the Chloride ion (
Concept: Replace the hard, small Chloride ion with a bulky, lipophilic anion like Tetraphenylborate (
Protocol (Sodium Tetraphenylborate Route):
-
Dissolve
in a minimum amount of . -
Dissolve
in a minimum amount of . -
Mix solutions.
will precipitate immediately (it is water-insoluble but highly soluble in organic solvents like Acetone or DCM). -
Filter the precipitate, dry under high vacuum to remove trace
. -
Redissolve the solid in your organic solvent of choice.
Troubleshooting & FAQs
Q1: I used DMSO-d6, but my deuterium signal is weak or I see extra proton peaks. Why?
A: This is likely H/D Scrambling .
DMSO is hygroscopic. If your bottle was old or uncapped, it absorbed atmospheric water (
-
Mechanism:
. -
Fix: Use fresh ampules of DMSO-d6 or store DMSO over 4Å molecular sieves for 24 hours before use.
Q2: Can I heat the solution to dissolve the salt?
A: Proceed with caution.
-
Limit: Do not exceed 50°C.
-
Risk: Ammonium chloride sublimes/dissociates into ammonia (
) and HCl ( ) gases at higher temperatures. In an open vessel, you will lose stoichiometry. In a closed NMR tube, high heat can cause pressure buildup or shift the equilibrium toward the gaseous components.
Q3: Why not use 15-Crown-5?
A: Size mismatch.
15-Crown-5 is optimized for Sodium (
Decision Support Workflow
Use this logic flow to determine the correct experimental setup for your specific needs.
Figure 2: Workflow for selecting the correct solubilization strategy based on solvent class.
References
-
Solubility Data & Properties
-
Crown Ether Complexation
- Frensdorff, H. K. (1971). "Stability constants of cyclic polyether complexes with univalent cations." Journal of the American Chemical Society, 93(3), 600-606. (Establishes 18-C-6 selectivity for Ammonium ions).
-
H/D Exchange Mechanisms
- Englander, S. W., & Kallenbach, N. R. (1983). "Hydrogen exchange and structural dynamics of proteins and nucleic acids." Quarterly Reviews of Biophysics.
-
Phase Transfer Catalysis
- Starks, C. M., Liotta, C. L., & Halpern, M. (1994). Phase-Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Springer.
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Ammonium Chloride NH4Cl - Certified Reference Material, Best Price in Mumbai [nacchemical.com]
- 4. ammonium chloride [chemister.ru]
- 5. archemco.com [archemco.com]
- 6. Ammonium chloride - Simple English Wikipedia, the free encyclopedia [simple.wikipedia.org]
Technical Support Center: Baseline Correction in ND₄Cl NMR
This technical guide addresses the specific challenges of baseline distortion in NMR experiments involving Ammonium Chloride-d4 (ND₄Cl) . This compound is frequently used as a primary reference standard for
Due to the physical properties of ND₄Cl (high ionic strength in buffers) and the nature of nuclei it references (low-gamma
Topic: Resolving Baseline Distortion & Acoustic Ringing
Applicable Nuclei:
Diagnostic Workflow: Identifying the Distortion Source
Before applying corrections, you must distinguish between acoustic ringing (common in
Figure 1: Decision tree for diagnosing baseline distortion based on the role of ND₄Cl in the experiment.
Technical FAQ & Troubleshooting
Q1: Why does my
N spectrum of ND₄Cl show a severe sinusoidal roll (wavy baseline)?
Diagnosis: This is classic Acoustic Ringing .
Mechanism:
Corrective Action:
-
Backward Linear Prediction (LPC): This is the gold standard. You cannot "shim" this away. You must mathematically reconstruct the first few data points of the FID that were corrupted by the ringing.
-
Pulse Sequence Modification: Switch from a standard zg (one-pulse) sequence to a spin-echo sequence (e.g., cpmg). The echo delay allows the acoustic ringing to decay before signal acquisition begins [1].[1]
Q2: I am using ND₄Cl as a buffer in
H NMR. Why is my baseline "frowning" or rolling?
Diagnosis: Dielectric Loss & Impedance Mismatch.
Mechanism: ND₄Cl dissociates into ions (
-
Detuning: The probe tuning shifts significantly compared to a standard CDCl₃ sample.
-
Pulse Lengthening: The efficiency of the RF pulse drops; a 10 µs pulse might effectively act like an 8 µs pulse, leading to phase errors that manifest as baseline roll.
Corrective Action:
-
Mandatory Tuning: You must tune and match (wobble) the probe with the specific ND₄Cl sample inside. Do not rely on the autotune settings from a non-conductive sample.
-
Pulse Calibration: Recalibrate your 90° pulse width (P1). It will likely be longer than your standard pulse [2].
Q3: Can I just use "Auto-Baseline Correction" (ABS)?
Warning: Use with caution.
-
Risk: In
N spectra, the ND₄Cl signal is often a quintet (due to coupling with D). Aggressive polynomial baseline correction (like abs in TopSpin or Baseline Correction in Mnova) can distort the intensity of the outer multiplets or create negative "bowing" artifacts around the peak. -
Recommendation: Use Whittaker Smoother or Spline algorithms with manual anchor points, rather than high-order polynomials, to preserve the integral accuracy of the ND₄Cl reference peak.
Protocol: Backward Linear Prediction (The "Anti-Ringing" Fix)
This protocol is essential for
Prerequisites:
-
Raw FID data (Time Domain).
-
Processing Software (TopSpin, Mnova, or equivalent).
Step-by-Step Workflow:
| Step | Action | Technical Rationale |
| 1. Inspect FID | Zoom into the start of the FID (Time Domain). Look for a distorted, non-exponential decay in the first 10–50 points. | These initial points contain the "acoustic ringing" artifact from the probe coil. |
| 2. Define Cut-off | Determine how many points are corrupted (e.g., first 16 points). | We will discard these points and predict what they should have been. |
| 3. Set LPC Parameters | Enable Backward Linear Prediction . • Basis Points: 16–32 (matches corrupted region).• Coefficients: 8–16 (usually sufficient for simple ND₄Cl spectra). | The algorithm uses the clean data (later in the FID) to mathematically extrapolate the missing initial points. |
| 4. Apply & Transform | Execute the LPC, then perform Fourier Transform (FT). | The rolling baseline in the frequency domain corresponds to the corrupted initial time-domain points. Fixing the FID fixes the baseline. |
| 5. Phase Correct | Re-phase the spectrum manually. | LPC alters the zero-order phase (PH0). Automatic phasing may fail; manual adjustment is required. |
Comparative Data: Correction Methods
The following table summarizes the efficacy of different methods for resolving baseline distortion in ND₄Cl samples.
| Method | Best For | Pros | Cons |
| Backward Linear Prediction (LPC) | Removes the source of the roll (corrupted FID start). Preserves peak integrals. | Requires manual parameter setup. Can introduce noise if coefficients are too high. | |
| Polynomial Correction (ABS) | Fast, automated, removes broad background curvature. | Can distort peak shapes or integrals if the polynomial order is too high. | |
| Spin-Echo Sequence | Severe Ringing | Physically avoids the artifact (hardware solution). | Lowers signal-to-noise ratio due to T2 relaxation during the echo delay. |
| Oversampling (Digital Filtering) | General Noise | Modern spectrometers do this automatically (DSP). Reduces baseline offset.[2][3][4] | Does not eliminate severe acoustic ringing from the probe coil itself. |
References
-
Gerothanassis, I. P. (1987). "Methods of avoiding the effects of acoustic ringing in pulsed Fourier transform nuclear magnetic resonance spectroscopy." Progress in Nuclear Magnetic Resonance Spectroscopy, 19(3), 267-329.
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. (Chapter 3: Practical Aspects of NMR Spectroscopy - Tuning and Matching).
-
Marion, D., & Bax, A. (1988). "Baseline distortion in real-Fourier-transform NMR spectra." Journal of Magnetic Resonance, 79(2), 352-356.
-
Chou, J. J., et al. (2000). "Use of ND4Cl as a 15N Chemical Shift Reference." Journal of Biomolecular NMR. (Contextual reference for ND4Cl usage standards).
Sources
Validation & Comparative
Comparative Technical Guide: Verifying 98% vs. 99% Atom D Enrichment in Ammonium-d4 Chloride
Executive Summary: The "Isotopologue Cliff"
In the synthesis of deuterated pharmaceuticals and the preparation of low-background NMR buffers, the distinction between 98% atom D and 99% atom D Ammonium-d4 Chloride (
From a molecular perspective, this difference is non-linear. Because ammonium contains four equivalent hydrogen positions, the probability of obtaining a fully deuterated molecule (
-
99% Atom D: Yields ~96.0% fully deuterated species (
). -
98% Atom D: Yields ~92.2% fully deuterated species (
).
For researchers using
Technical Background: The Physics of Purity
To verify enrichment, we must measure the residual protium (
The Challenge of Exchange
Ammonium chloride is labile. In protic solvents (like
-
Incorrect Method: Dissolving
in . This results in immediate scrambling, making it impossible to distinguish the source of protons (solvent vs. sample). -
Correct Method: Dissolving
in anhydrous DMSO-d6 . In DMSO, the exchange rate is sufficiently slow on the NMR timescale to observe the residual ammonium proton signal (typically a broad triplet 1:1:1 due to coupling).
Methodology 1: Quantitative Proton NMR (qH-NMR)
This is the primary method for "Certificate of Analysis" (CoA) verification. It quantifies the molar ratio of residual H to a calibrated internal standard.
Reagents & Equipment
-
Solvent: DMSO-d6 (99.96% D), stored over molecular sieves.
-
Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent NIST-traceable), dried in a desiccator.
-
Why Maleic Acid? It has a sharp singlet at ~6.2 ppm, distinct from the Ammonium signal (~7.0–7.5 ppm).
-
-
Instrument: 400 MHz NMR (or higher) with a probe temperature controlled at 298 K.
Experimental Protocol
Step 1: Sample Preparation (Glove Box Recommended)
-
Weigh approx. 10 mg of Internal Standard (
) into a clean vial. Record to 0.01 mg precision. -
Weigh approx. 10 mg of
sample ( ) into the same vial. -
Dissolve in 0.6 mL anhydrous DMSO-d6.
-
Transfer to NMR tube and seal immediately (use Parafilm or a screw cap).
Step 2: Acquisition Parameters
-
Pulse Sequence: Single pulse with proton decoupling (IGATED decoupling is optional but usually not needed for broad ammonium peaks; standard zg30 or zg is sufficient if relaxation is respected).
-
Relaxation Delay (D1): Must be
. For Maleic acid, s. Set D1 = 20s to ensure full relaxation of all species. -
Scans (NS): 64 or 128 (to improve S/N for the tiny residual H peak).
Step 3: Processing
-
Phase and baseline correct manually.
-
Integrate the Maleic Acid singlet (set to calibrated value, e.g., 2.00).
-
Integrate the residual Ammonium region (typically 6.9 – 7.6 ppm). Note: This may appear as three broad humps (
coupling). Integrate the entire cluster.
Calculation Logic
The Atom % D is calculated by determining the Atom % H and subtracting from 100%.
Where:
- : Integral area.[1]
- : Number of protons contributing to the signal (Maleic Acid = 2; Ammonium = 4).
-
: Molar Mass (
, Maleic Acid ). - : Weight (mg).
- : Purity of standard (fraction).
Final Enrichment:
Methodology 2: High-Resolution Mass Spectrometry (HR-MS)[2]
While NMR gives the average enrichment, MS reveals the isotopologue distribution.[2] This is crucial for users needing specific molecular weights.
Workflow
-
Ionization: ESI (Electrospray Ionization) in Positive Mode.
-
Infusion: Direct infusion (avoid LC columns that might introduce H-exchange via mobile phase).
-
Mobile Phase: Acetonitrile (dry).
Signal Interpretation
We monitor the Ammonium cation (
-
m/z 22.07:
(Target species). -
m/z 21.06:
(Major impurity). -
m/z 20.06:
(Minor impurity).
Validation Criterion: For a 99% D product, the intensity ratio of (m/z 21) / (m/z 22) should be approximately 0.04 (4%) . For a 98% D product, this ratio rises to approximately 0.08 (8%) .
Comparative Analysis: 98% vs. 99%
The following table summarizes the theoretical performance differences verified by the protocols above.
| Feature | 98% Atom D Product | 99% Atom D Product | Impact on Research |
| Residual H (NMR) | ~2.0% | ~1.0% | Higher background in protein NMR studies. |
| 92.2% | 96.1% | Critical for MS quantitation limits. | |
| 7.5% | 3.9% | The "M-1" impurity signal is nearly double in the 98% grade. | |
| Cost Efficiency | High | Moderate | Use 98% for synthesis; use 99% for analytical standards. |
Visualizing the Workflow
The following diagram illustrates the critical decision logic and experimental workflow for verifying these products.
Figure 1: Decision logic for verifying isotopic enrichment. Note the critical threshold at the NMR integration stage.
Application Decision Matrix
When should you pay the premium for 99%?
-
Metabolic Stability Studies: Use 99% . If you are studying the Kinetic Isotope Effect (KIE) or metabolic soft-spots, the 8% presence of non-fully deuterated species in the 98% grade can skew reaction rate data.
-
Protein NMR (Buffer): Use 99% . In large protein complexes, every bit of proton noise reduction helps. The residual ammonium signal can overlap with arginine side chains.
-
Bulk Synthesis: Use 98% . If
is a reagent to introduce nitrogen or deuterium into a scaffold (e.g., reductive amination), the 98% grade is cost-effective. You can often purify the final product to remove isotopologues or accept the statistical distribution.
References
-
Cambridge Isotope Laboratories. (2022).[3] Isotopic Enrichment vs. Species Abundance: A Critical Distinction. Retrieved from
-
Sigma-Aldrich (Merck). (2020). Quantitative NMR (qNMR) for Reference Standards. Retrieved from
-
National Institute of Standards and Technology (NIST). Standard Reference Materials for NMR. Retrieved from
-
Royal Society of Chemistry. (2018). Evaluation of isotopic enrichment using HR-MS and NMR. Analytical Methods.[1][2][4][5][6][7] Retrieved from
-
Gottlieb, H. E., et al. (1997).[8] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[8] J. Org.[3][8] Chem. (Data for DMSO-d6 residual peaks). Retrieved from
Sources
- 1. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 2. isotope.com [isotope.com]
- 3. chem.washington.edu [chem.washington.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. isotope.com [isotope.com]
- 8. scs.illinois.edu [scs.illinois.edu]
Unmasking Enzyme Mechanisms: A Comparative Guide to the Kinetic Isotope Effect of Ammonium-d4 Chloride and Other Isotopic Probes
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of enzymatic reactions, understanding the precise mechanism of catalysis is paramount for drug design and the development of novel therapeutics. The kinetic isotope effect (KIE) is a powerful tool that provides a window into the transition state of a reaction, revealing which bonds are broken or formed in the rate-determining step. This guide offers a comprehensive comparison of the use of Ammonium-d4 chloride (ND₄Cl) and other isotopic labels, particularly ¹⁵N-labeled compounds, in elucidating enzymatic mechanisms involving ammonia or ammonium. By examining the principles, experimental methodologies, and comparative data, this document serves as a critical resource for researchers seeking to leverage KIEs in their work.
The Principle of the Kinetic Isotope Effect: A Tale of Two Isotopes
The kinetic isotope effect is the change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes. This effect arises from the difference in mass between the isotopes, which in turn affects the vibrational frequency of the chemical bonds they form. A heavier isotope will have a lower vibrational frequency and a lower zero-point energy, making the bond stronger and requiring more energy to break.
Primary KIEs , where the bond to the isotope is broken in the rate-determining step, are typically significant for hydrogen isotopes (like deuterium in this compound) due to the large relative mass difference (²H/¹H ≈ 2). This often results in a "normal" KIE (kH/kD > 1), indicating a slower reaction rate with the heavier isotope.
Heavy-atom KIEs , involving isotopes like ¹³C, ¹⁵N, or ¹⁸O, are much smaller due to the smaller relative mass differences. However, with modern analytical techniques, these subtle effects can be precisely measured and provide invaluable information about bond cleavage or formation at specific positions within a molecule.
Comparative Analysis: Deuterium vs. ¹⁵N Isotope Effects in Ammonia-Utilizing Enzymes
The choice between using a deuterated substrate like this compound and a ¹⁵N-labeled substrate depends on the specific mechanistic question being addressed. Each provides a unique perspective on the reaction pathway.
Case Study: Aspartate Aminotransferase
A pivotal study by Wright, Rishavy, and Cleland on a mutant of E. coli aspartate aminotransferase provides an excellent platform for comparing deuterium and ¹⁵N KIEs.[1][2][3] This enzyme catalyzes the reversible transamination between aspartate and α-ketoglutarate. In a "rescued" mutant where exogenous ammonia can act as a substrate, the researchers measured both the deuterium KIE using 2-deuterioaspartate and the ¹⁵N KIE at the amino group of aspartate.
| Isotopic Label | Observed KIE (V/K) | Intrinsic KIE | Mechanistic Implication |
| 2-Deuterioaspartate | ~1.0 | Not determined to be significant in this mutant | C-H bond cleavage is not the primary rate-determining step in this specific enzymatic context. |
| ¹⁵N-Aspartate | 1.034 | 1.034 | C-N bond cleavage is a key part of the rate-determining step, suggesting the breakdown of a tetrahedral intermediate is critical. |
Table 1: Comparison of Deuterium and ¹⁵N Kinetic Isotope Effects in a Mutant Aspartate Aminotransferase. Data sourced from Wright et al. (2003).[1][2][3]
This case study elegantly demonstrates the complementary nature of these isotopic probes. The lack of a significant deuterium KIE at the α-carbon of aspartate suggested that the initial proton abstraction was not the slowest step. In contrast, the significant ¹⁵N KIE provided strong evidence that the cleavage of the C-N bond was a major contributor to the rate-limiting step of the reaction. This allowed the researchers to pinpoint the breakdown of a tetrahedral intermediate as the key kinetic bottleneck.
Insights from Other Ammonia-Utilizing Enzymes
While direct comparative studies are not abundant for all enzymes, individual studies on other ammonia-assimilating enzymes provide further context:
-
Glutamate Dehydrogenase (GDH): Studies on GDH, which catalyzes the reversible amination of α-ketoglutarate to glutamate, have utilized both deuterium and ¹⁵N isotopes. Deuterium KIE studies have been employed to investigate the hydride transfer step from NADH or NADPH. Separately, ¹⁵N-labeling has been used to trace the path of ammonia incorporation and to study the enzyme's role in ammonia fixation.
-
Carbamoyl Phosphate Synthetase (CPS): This enzyme catalyzes the synthesis of carbamoyl phosphate from ammonia or glutamine, bicarbonate, and ATP. ¹⁵N isotope effects have been instrumental in elucidating the mechanism of glutamine hydrolysis and the formation of the ammonia intermediate.
The choice of isotope is therefore dictated by the specific bond of interest. To probe proton transfer or hydride transfer steps, deuterium labeling is the tool of choice. To investigate the fate of the nitrogen atom itself, including C-N bond formation or cleavage, ¹⁵N labeling is indispensable.
Experimental Protocols for Measuring Kinetic Isotope Effects
The precise measurement of KIEs is critical for their correct interpretation. The two most common and powerful techniques are Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.
Mass Spectrometry for KIE Determination
Principle: This method relies on accurately measuring the ratio of isotopically labeled to unlabeled product or remaining substrate over the course of the reaction. Isotope Ratio Mass Spectrometry (IRMS) is particularly suited for high-precision measurements of small heavy-atom KIEs.
Experimental Workflow:
-
Reaction Setup: Initiate the enzymatic reaction with a mixture of unlabeled and isotopically labeled substrate (e.g., a 1:1 ratio of NH₄Cl and ¹⁵NH₄Cl).
-
Time-Point Quenching: Stop the reaction at various time points (e.g., 10%, 20%, 50% completion) by adding a quenching agent (e.g., acid or base).
-
Product Isolation: Purify the product of interest from the reaction mixture using techniques like HPLC or GC.
-
Isotope Ratio Analysis: Analyze the isotopic composition of the purified product using IRMS or a high-resolution LC-MS/MS system.
-
KIE Calculation: The KIE is calculated from the change in the isotope ratio of the product compared to the starting material at different extents of the reaction.
NMR Spectroscopy for KIE Determination
Principle: NMR can be used to determine KIEs by directly observing the signals of both the isotopically labeled and unlabeled species in a reaction mixture. This is particularly useful for deuterium KIEs where the deuterium signal can be directly monitored or its effect on the proton spectrum can be observed.
Experimental Workflow:
-
Reaction Setup: The enzymatic reaction is set up directly in an NMR tube with the enzyme and a known concentration of the deuterated substrate (e.g., this compound).
-
Time-Course Monitoring: Acquire NMR spectra at regular intervals to monitor the disappearance of the substrate and the appearance of the product.
-
Signal Integration: Integrate the relevant NMR signals for both the deuterated and non-deuterated (if present as an internal standard or in a separate experiment) species.
-
Rate Constant Determination: Plot the concentration of the substrate versus time and fit the data to an appropriate kinetic model to determine the rate constant.
-
KIE Calculation: The KIE is the ratio of the rate constant for the unlabeled substrate to that of the labeled substrate.
Conclusion: Choosing the Right Isotopic Tool for the Job
The study of kinetic isotope effects is a cornerstone of mechanistic enzymology. Both this compound and ¹⁵N-labeled ammonium compounds are invaluable tools for dissecting the intricate steps of enzymatic reactions involving ammonia.
-
This compound is the preferred choice for investigating the role of N-H bond cleavage, proton transfer, and tunneling phenomena. The large magnitude of the resulting deuterium KIE can provide unambiguous evidence for the involvement of these processes in the rate-determining step.
-
¹⁵N-labeled ammonium chloride is essential for probing the chemistry of the nitrogen atom itself, including C-N bond formation and cleavage. The smaller but precisely measurable ¹⁵N KIE can reveal crucial details about the transition state geometry and the commitment to catalysis.
By carefully selecting the appropriate isotopic label and employing robust experimental methodologies, researchers can gain profound insights into enzyme mechanisms, paving the way for the rational design of potent and specific inhibitors for therapeutic applications.
References
-
Wright, S. K., Rishavy, M. A., & Cleland, W. W. (2003). 2H, 13C, and 15N kinetic isotope effects on the reaction of the ammonia-rescued K258A mutant of aspartate aminotransferase. Biochemistry, 42(27), 8369–8376. [Link]
-
PubMed. (2003). 2H, 13C, and 15N kinetic isotope effects on the reaction of the ammonia-rescued K258A mutant of aspartate aminotransferase. National Center for Biotechnology Information. [Link]
-
ACS Publications. (2003). 2H, 13C, and 15N Kinetic Isotope Effects on the Reaction of the Ammonia-Rescued K258A Mutant of Aspartate Aminotransferase. American Chemical Society. [Link]
Sources
- 1. 2H, 13C, and 15N kinetic isotope effects on the reaction of the ammonia-rescued K258A mutant of aspartate aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carbamoyl-phosphate synthetase II of the mammalian CAD protein: kinetic mechanism and elucidation of reaction intermediates by positional isotope exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Using kinetic isotope effects to probe the mechanism of adenosylcobalamin-dependent enzymes - PMC [pmc.ncbi.nlm.nih.gov]
Ammonium-d4 chloride standard curve generation for quantitative analysis
Comparative Guide: Ammonium-d4 Chloride vs. N-Ammonium Chloride for Quantitative Analysis
Executive Summary
Core Recommendation: For quantitative analysis of ammonia in aqueous matrices (plasma, urine, cell culture media) or via LC-MS derivatization, This compound (
While
This guide compares the physicochemical limitations of
Part 1: The Challenge of Ammonia Quantification
Quantifying ammonia is notoriously difficult due to three factors:
-
Ubiquity: Background contamination from air, water, and glassware (the "Blank Problem").
-
Volatility: Loss of analyte during sample preparation.
-
Low Molecular Weight: Poor retention on standard C18 columns and low ionization efficiency, often necessitating derivatization (e.g., Dansyl Chloride, OPA).
Comparative Analysis: Selecting the Internal Standard
The choice of Internal Standard (IS) is critical. The IS must mimic the analyte's extraction recovery and ionization but remain spectrally distinct.
| Feature | This compound ( | External Standard (No IS) | |
| Mass Shift | +4 Da (Excellent separation) | +1 Da (Requires high-res MS or careful chromatography) | N/A |
| Aqueous Stability | Critical Failure: Rapid H/D exchange with water. | High: Nitrogen isotope is non-exchangeable. | N/A |
| Derivatization | Incompatible: Label is often lost during reaction (e.g., Dansyl-Cl removes H/D). | Compatible: Label is retained in the derivative structure. | N/A |
| Primary Use | NMR solvents, anhydrous synthesis, gas-phase studies. | Bioanalysis, LC-MS/MS quantification, metabolic tracing.[1][2] | Qualitative screening only. |
The "Deuterium Trap": Why Fails in Bioanalysis
In an aqueous environment (e.g., plasma), the deuterium atoms on the ammonium ion (
Within seconds to minutes, your "Heavy" standard (
-
Disappearance of the IS peak.
-
Artificial inflation of the analyte peak (false positive).
Therefore, this guide details the protocol for the
Part 2: Experimental Workflow (Self-Validating Protocol)
Objective: Generate a robust standard curve for Ammonia quantification using
Materials & Reagents
-
Analyte: Ammonium Chloride (Natural abundance).[2]
-
Internal Standard:
-Ammonium Chloride ( isotopic purity).[3] -
Derivatizing Agent: Dansyl Chloride (Dns-Cl).[4]
-
Buffer: Sodium Carbonate (
), pH 11.0. -
Solvent: LC-MS Grade Water (Ammonia-free). Note: Freshly distilled or specific "Ammonia-free" water is required to minimize background.
Workflow Visualization
Caption: Workflow for Ammonia quantification. Note that derivatization locks the Nitrogen atom, preserving the
Step-by-Step Protocol
Step A: Stock Solution Preparation
-
Analyte Stock (10 mM): Dissolve 5.35 mg of
in 10 mL Ammonia-free water. -
IS Stock (10 mM): Dissolve 5.40 mg of
in 10 mL Ammonia-free water.-
Calculation:
adds ~1 g/mol to the MW.
-
-
Working IS Solution (100 µM): Dilute IS Stock 1:100 in water.
Step B: Calibration Standards (Serial Dilution)
Prepare 6-8 non-zero points. Example for a 1 mL final volume:
| Standard Point | Concentration ( | Volume of Stock/Prev. Std | Volume of Water |
| Blank | 0 | 0 | 1000 |
| Std 1 | 1 | 10 | 990 |
| Std 2 | 5 | 50 | 950 |
| Std 3 | 10 | 100 | 900 |
| Std 4 | 50 | 50 | 950 |
| Std 5 | 100 | 100 | 900 |
Step C: Spiking and Derivatization
-
Aliquot 50
of each Standard Point into a microcentrifuge tube. -
Add 10
of Working IS Solution ( , 100 ) to every tube (Final IS conc ~16 ). -
Add 50
of Sodium Carbonate buffer (0.5 M, pH 11). -
Add 50
of Dansyl Chloride solution (10 mg/mL in Acetone). -
Incubate: 60°C for 15 minutes (sealed tight to prevent ammonia loss).
-
Centrifuge: 10,000 x g for 5 minutes to remove precipitate.
-
Transfer supernatant to LC vials.
Part 3: Validation Metrics & Data Analysis
Mass Spectrometry Settings (Example)
Because the mass shift is only +1 Da, resolution is key to avoid "crosstalk" from the natural M+1 isotope of carbon-13 in the analyte.
-
Analyte (Dansyl-NH2): Precursor
251.1 Product 170.1 (Dansyl fragment). -
Internal Standard (Dansyl-
): Precursor 252.1 Product 170.1.
Linearity and Background Correction
Ammonia is ubiquitous. Your "Zero" blank will likely have a signal.
-
Method: Plot the Ratio (
) on the Y-axis vs. Concentration on the X-axis. -
Equation:
- (y-intercept) represents the background ammonia contamination.
-
Corrected Concentration: Subtract the calculated background concentration from unknown samples.
Acceptance Criteria (Bioanalytical Method Validation)
| Metric | Acceptance Criteria | Notes |
| Linearity ( | Weighted | |
| Accuracy | Back-calculated concentrations of standards. | |
| Precision (CV) | Across 3 replicates. | |
| IS Response | Stable ( | If IS response drifts, check for |
Part 4: Troubleshooting & Best Practices
Handling Background Contamination
-
Water Source: Do not use standard DI water. Use LC-MS grade water from a fresh bottle.
-
Atmosphere: Ammonia in lab air (from cleaning agents or other assays) can contaminate samples. Keep tubes sealed.
-
Glassware: Avoid if possible; glass surfaces can adsorb/desorb ammonia. Use plasticware.
Why not Ammonium-d4? (The Physics)
If you attempt this protocol with
References
-
Spinelli, J. B., et al. (2017).[6][1][2] "An LC-MS Approach to Quantitative Measurement of Ammonia Isotopologues." Scientific Reports, 7, 10304.[1]
- Establishes the derivatiz
-
Hu, C., et al. (2020). "Isotopically Selective Quantification by UPLC-MS of Aqueous Ammonia at Submicromolar Concentrations Using Dansyl Chloride Derivatization." ACS Energy Letters, 5(5), 1596–1602.
- Validates the Dansyl-Cl method and discusses isotopic stability.
- Englander, S. W., et al. (1996). "Hydrogen Exchange and Mass Spectrometry: A Historical Perspective." Journal of the American Society for Mass Spectrometry, 7(9), 976-982.
Sources
- 1. researchgate.net [researchgate.net]
- 2. An LC-MS Approach to Quantitative Measurement of Ammonia Isotopologues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 氯化铵-15N ≥98 atom % 15N, ≥99% (CP) | Sigma-Aldrich [sigmaaldrich.com]
- 4. osti.gov [osti.gov]
- 5. resolvemass.ca [resolvemass.ca]
- 6. semanticscholar.org [semanticscholar.org]
Reproducibility of cell signaling data using Ammonium-d4 chloride
Publish Comparison Guide: Reproducibility of Cell Signaling Data using Ammonium-d4 Chloride
Executive Summary: The Variable Nature of Signaling Data
Reproducibility in cell signaling research—particularly in pathways governing autophagy (mTORC1), nitrogen metabolism, and lysosomal function—is notoriously difficult to achieve. The primary sources of variability are biological heterogeneity (fluctuating intracellular metabolite levels) and technical variance (matrix effects in Mass Spectrometry or drift in NMR).
This guide objectively compares the utility of This compound (
Critical Scientific Note: While this compound is a powerful tool, its application requires a nuanced understanding of proton exchange . Unlike Carbon-13 or Nitrogen-15 labeling, Deuterium on an ammonium ion (
Part 1: Technical Analysis of this compound
Product Profile
-
Chemical Formula:
[1][2][3][4] -
Isotopic Enrichment: >98 atom % D[3]
-
Primary Mechanism: Introduces a stable isotope signature (
or D) into the ammonium pool. -
Key Property: Lysosomotropic agent (accumulates in acidic organelles) and Nitrogen source (for specific organisms).
The "Exchange" Challenge (Expert Insight)
In aqueous cell culture media (pH 7.4), the deuterium atoms on
Where it Works:
-
NMR Spectroscopy: As a chemical shift reference or for tracing in deuterated solvents (
).[3] -
Short-term Kinetic Studies: In aprotic environments or immediate derivatization workflows.
-
Quantification of Inhibitor Uptake: Measuring the intracellular concentration of Ammonium salts (autophagy inhibitors) using specialized detection.
Part 2: Comparative Analysis (The Alternatives)
To achieve reproducibility in signaling data, researchers must choose the correct stable isotope standard.
| Feature | This compound ( | Label-Free Quantification (LFQ) | |
| Primary Application | NMR Reference & Metabolite Tracing | Quantitative Proteomics (SILAC-Yeast/Bacteria) | General Profiling |
| Label Stability | Low (Exchangeable in | High (Non-exchangeable backbone) | N/A |
| Mass Shift | +4 Da (per molecule) | +1 Da (per Nitrogen atom) | None |
| Reproducibility Impact | High for Metabolomics/pH data | High for Phosphoproteomics | Low to Medium |
| Cost Efficiency | High (Cheaper than | Moderate | High (No reagents) |
| Detection Method | LC-MS/MS | Western Blot / LC-MS |
Verdict:
-
Use This compound if you are validating metabolic flux or intracellular pH changes via NMR to standardize your signaling conditions.
-
Use
-Ammonium Chloride if you are performing Quantitative Phosphoproteomics to measure kinase cascade dynamics.
Part 3: Experimental Protocols
Workflow A: Quantitative Profiling of Nitrogen Signaling (NMR)
Objective: Standardize the metabolic state of cells (e.g., Glutamine/Ammonia ratio) before stimulating the mTOR pathway. Variations in intracellular ammonia can mask signaling effects.
Reagents:
Step-by-Step Protocol:
-
Preparation: Resuspend cells in phosphate buffer prepared in
. -
Spike-In: Add known concentration of This compound as an internal chemical shift reference (0 ppm for
NMR or specific shift relative to TSP). -
Acquisition: Acquire
and NMR spectra. -
Quantification: Integrate the endogenous Ammonia peak against the
standard. -
Normalization: Normalize your Western Blot signaling data (e.g., p-S6K1) to the actual metabolic load calculated via NMR.
Workflow B: Quantitative Phosphoproteomics (The Alternative)
Objective: Reproducible measurement of phosphorylation changes in Yeast/Bacteria signaling models.
Step-by-Step Protocol:
-
Labeling: Grow Condition A (Control) in minimal media with
(Light). Grow Condition B (Drug Treated) in media with (Heavy) . -
Lysis & Mixing: Lyse cells. Mix Light and Heavy lysates 1:1 immediately to cancel out downstream technical variability (pipetting, digestion, ionization).
-
Digestion: Trypsinize proteins.
-
LC-MS/MS: Analyze peptides. Heavy peptides will show a mass shift corresponding to the number of nitrogens.
-
Data Analysis: Ratio of Heavy/Light peak areas represents the precise change in signaling.
Part 4: Visualization of Signaling Workflows
The following diagram illustrates the decision tree for selecting the correct Ammonium isotope to ensure data reproducibility.
Caption: Decision matrix for selecting Ammonium isotopes. D4 is for metabolic standardization; 15N is for proteomic quantification.
Part 5: Data Presentation
Table 1: Reproducibility Metrics in Autophagy Signaling (Hypothetical Data) Comparison of Coefficient of Variation (CV) across 5 biological replicates of LC3-II/LC3-I ratios.
| Method | Normalization Strategy | CV (%) | Interpretation |
| Standard Western Blot | Loading Control (Actin) | 25-35% | High variability due to uneven drug uptake. |
| Ammonium-d4 Normalized | Normalized to Intracellular | 10-15% | Significant Improvement. Corrects for uptake variance. |
| Heavy/Light Peptide Ratio (MS) | <5% | Gold Standard. Eliminates technical errors entirely. |
References
-
Kentsis, A. (2022).[7] Quantitative Cell Proteomic Atlas: Pathway-Scale Targeted Mass Spectrometry for High-Resolution Functional Profiling of Cell Signaling.[8] National Institutes of Health. Retrieved from [Link][8][9][10][11]
-
ResolveMass Laboratories. (2024). This compound: Applications in NMR Spectroscopy and Isotopic Tracing.[2][3][12][13] Retrieved from [Link]
-
Gouw, J. W., et al. (2010).
vs D labeling). Nature Methods. Retrieved from [Link]
Sources
- 1. This compound | CAS 12015-14-4 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. AMMONIUM CHLORIDE-D4 | 12015-14-4 [chemicalbook.com]
- 5. isotope.com [isotope.com]
- 6. ammonium chloride suppliers USA [americanchemicalsuppliers.com]
- 7. biorxiv.org [biorxiv.org]
- 8. alexkentsis.net [alexkentsis.net]
- 9. biorxiv.org [biorxiv.org]
- 10. Quantitative Cell Proteomic Atlas: Pathway-scale targeted mass spectrometry for high-resolution functional profiling of cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative Cell Proteomic Atlas: Pathway-Scale Targeted Mass Spectrometry for High-Resolution Functional Profiling of Cell Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. isotope.com [isotope.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
